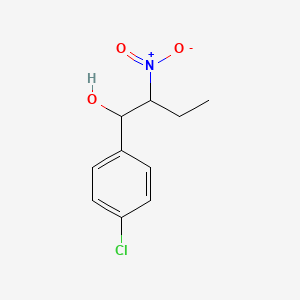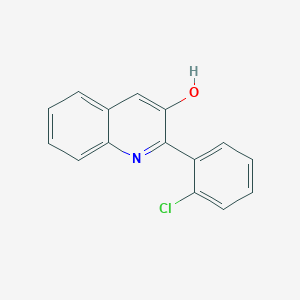
2-(2-Chlorophenyl)quinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)quinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinolin-3-ol typically involves the condensation of 2-chlorobenzaldehyde with 2-aminophenol under acidic conditions, followed by cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chlorophenyl)quinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)quinolin-3-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Phenylquinolin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(2-Fluorophenyl)quinolin-3-ol: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(2-Bromophenyl)quinolin-3-ol: Contains a bromine atom, which may alter its reactivity compared to the chlorine derivative.
Uniqueness
2-(2-Chlorophenyl)quinolin-3-ol is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity
特性
CAS番号 |
5425-49-0 |
|---|---|
分子式 |
C15H10ClNO |
分子量 |
255.70 g/mol |
IUPAC名 |
2-(2-chlorophenyl)quinolin-3-ol |
InChI |
InChI=1S/C15H10ClNO/c16-12-7-3-2-6-11(12)15-14(18)9-10-5-1-4-8-13(10)17-15/h1-9,18H |
InChIキー |
DGORGRSHXPMCSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



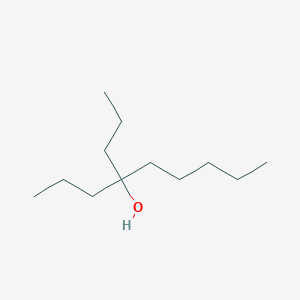
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
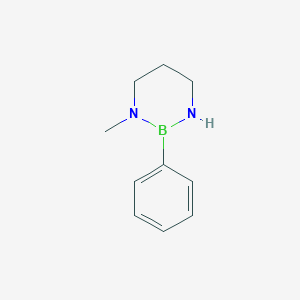


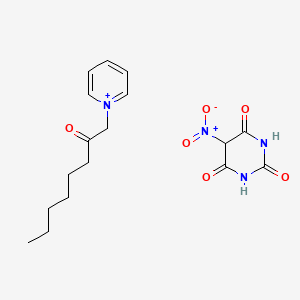
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
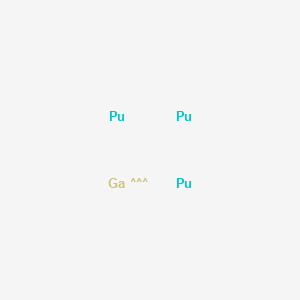
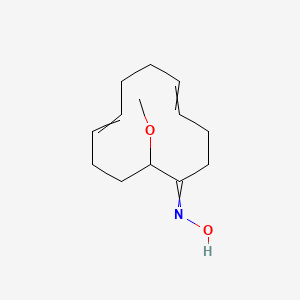
![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
